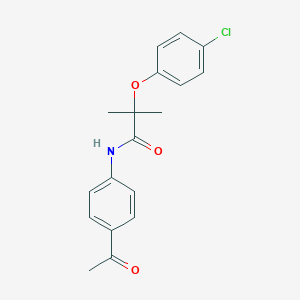
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as ACPMP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. ACPMP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of ACPMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
ACPMP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ACPMP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that ACPMP can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACPMP in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, ACPMP has been extensively studied and its properties are well understood. However, one limitation of using ACPMP in laboratory experiments is its potential toxicity. It is important to handle ACPMP with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on ACPMP. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by ACPMP. Another area of research is the investigation of the potential use of ACPMP as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ACPMP and its potential side effects.
Métodos De Síntesis
The synthesis of ACPMP involves the reaction of 4-chlorophenol with 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then treated with 2-methylpropanoic acid to form ACPMP. The synthesis of ACPMP is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
ACPMP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in various fields, including medicine, agriculture, and industry. In medicine, ACPMP has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In agriculture, ACPMP has been studied for its potential use as a herbicide. In industry, ACPMP has been studied for its potential use as a polymer additive.
Propiedades
Nombre del producto |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
|---|---|
Fórmula molecular |
C18H18ClNO3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12(21)13-4-8-15(9-5-13)20-17(22)18(2,3)23-16-10-6-14(19)7-11-16/h4-11H,1-3H3,(H,20,22) |
Clave InChI |
YQFJUMKLMKLOTM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270149.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)